Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC15717922
Molecular Formula: C22H24Cl3N3O3S2
Molecular Weight: 548.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24Cl3N3O3S2 |
|---|---|
| Molecular Weight | 548.9 g/mol |
| IUPAC Name | ethyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C22H24Cl3N3O3S2/c1-3-31-19(30)16-14-9-4-5-10-15(14)33-18(16)27-21(32)28-20(22(23,24)25)26-17(29)13-8-6-7-12(2)11-13/h6-8,11,20H,3-5,9-10H2,1-2H3,(H,26,29)(H2,27,28,32) |
| Standard InChI Key | UVXXLDYNWIDYAM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC(=C3)C |
Introduction
Chemical Identity and Structural Analysis
Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (IUPAC name: ethyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) is a polyfunctional organic compound with the molecular formula CHClNOS and a molecular weight of 548.9 g/mol. Its structure integrates a tetrahydrobenzothiophene ring system substituted with ester, carbamothioyl, and trichloroethyl groups, which collectively influence its reactivity and bioactivity.
Key Structural Features
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Tetrahydrobenzothiophene Core: A partially saturated benzothiophene system enhances stability while retaining aromatic character.
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Trichloroethyl Group: The -CCl moiety contributes to lipophilicity, potentially improving membrane permeability.
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Carbamothioyl Linkage: The -NHC(S)NH- group enables hydrogen bonding and metal coordination, critical for biological interactions.
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3-Methylbenzoyl Substituent: The ortho-methyl group on the benzoyl moiety may sterically influence binding interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 548.9 g/mol |
| IUPAC Name | ethyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| CAS Number | Not publicly disclosed |
| Research Use | Non-human, non-veterinary |
Synthesis and Industrial Production
Synthetic Methodology
The compound is synthesized via a multi-step protocol involving:
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Core Formation: Cyclization of thiophene precursors under acidic conditions to generate the tetrahydrobenzothiophene scaffold.
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Functionalization: Sequential introduction of the trichloroethyl and 3-methylbenzoyl groups via nucleophilic acyl substitution and thiourea-mediated coupling.
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Esterification: Final esterification with ethanol under catalytic acid conditions to yield the target compound.
Key challenges include optimizing reaction yields (currently undisclosed) and minimizing byproducts during trichloroethylation. Industrial-scale production employs continuous flow reactors and automated purification systems to enhance reproducibility.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | HSO, 80–100°C | Core formation |
| Trichloroethylation | ClCCHNH, DCC | Amide bond formation |
| Thiourea Coupling | Thiourea, KCO | Carbamothioyl linkage |
| Esterification | Ethanol, HSO | Ethyl ester introduction |
Physicochemical Properties
The compound’s properties are shaped by its hybrid aromatic-aliphatic structure:
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Solubility: Limited aqueous solubility due to lipophilic trichloroethyl and benzoyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Resists hydrolysis under acidic conditions but may degrade in strong bases via ester cleavage.
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Spectroscopic Data:
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IR: Strong absorptions at 1720 cm (C=O ester) and 1240 cm (C=S).
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NMR: H NMR signals at δ 1.3 (ester CH), δ 4.2 (OCH), and δ 7.3–7.6 (aromatic protons).
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Biological Activity and Mechanism
Hypothesized Mechanisms
The compound’s bioactivity likely arises from:
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Enzyme Inhibition: The carbamothioyl group may chelate metal ions in enzyme active sites, disrupting catalytic function.
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Receptor Modulation: The trichloroethyl moiety could interact with hydrophobic receptor pockets, as seen in GABA receptor ligands.
| Target Class | Example | Interaction Hypothesis |
|---|---|---|
| Kinases | EGFR, VEGFR | ATP-binding site competition |
| Proteases | Thrombin, HIV protease | Active site coordination |
| Membrane Receptors | GPCRs, Ion Channels | Allosteric modulation |
Applications in Research and Industry
Medicinal Chemistry
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Anticancer Agents: Benzothiophene derivatives exhibit topoisomerase inhibition; this compound’s trichloroethyl group may enhance DNA intercalation.
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Antimicrobials: Analogous compounds show activity against Gram-positive bacteria, suggesting potential here.
Materials Science
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Organic Semiconductors: The conjugated benzothiophene system could enable charge transport in thin-film devices.
Future Research Directions
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Pharmacological Profiling: Screen against cancer cell lines and microbial panels.
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Structural Optimization: Modify the 3-methyl group to tune bioavailability.
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Crystallographic Studies: Resolve 3D structure to guide rational drug design.
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